molecular formula C4H10OS B3047514 Methyl propyl sulfoxide CAS No. 14094-08-7

Methyl propyl sulfoxide

Cat. No. B3047514
CAS RN: 14094-08-7
M. Wt: 106.19 g/mol
InChI Key: WOBARLJSXVAEGX-UHFFFAOYSA-N
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Description

Methyl propyl sulfoxide (MPSO) is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a sulfoxide derivative that is commonly used as a solvent and reagent in organic chemistry. MPSO has been found to have a variety of biochemical and physiological effects, making it a promising compound for potential therapeutic applications. In

Scientific Research Applications

  • Neuroprotective Effects : DMSO has been found to suppress NMDA- and AMPA-induced ion currents and calcium influx, protecting against excitotoxic death in hippocampal neurons. This indicates potential uses in treating neurodegenerative conditions related to excitotoxicity (Lu & Mattson, 2001).

  • Environmental Applications : The interactions of various sulfoxides, including propyl sulfoxide, with peat have been studied, revealing changes in peat volume and composition. This research contributes to understanding environmental interactions and potential applications in environmental chemistry (Lyon, 1995).

  • Biomedical Research Implications : DMSO can induce significant changes in human cellular processes and the epigenetic landscape, suggesting that its use, especially in cryopreservation and in vitro assays, should be carefully considered due to potential impacts on cellular biology (Verheijen et al., 2019).

  • Surface Tension Studies : Investigations into the surface tension of mixtures of DMSO with various alcohols, including propyl alcohol, have provided insights into the physical properties of these mixtures, relevant for applications in physical chemistry and material science (Kinart, Kinart, & Bald, 1999).

  • Chemical Synthesis Applications : Methyl propyl sulfoxide and related compounds have been studied for their roles in the synthesis and structure-activity relationships of various chemical compounds, contributing to medicinal chemistry and drug development (Tucker, Crook, & Chesterson, 1988).

  • Skin Permeation Enhancement**: n-Decyl methyl sulfoxide, a related compound, has been studied for its skin permeation enhancement properties, indicating potential applications in transdermal drug delivery systems (Touitou, 1988).
  • Analytical Chemistry : In analytical chemistry, sulfoxides like S-methyl- and S-propyl-L-cysteine sulfoxides have been analyzed using gas chromatography-mass spectrometry, demonstrating applications in food chemistry and the analysis of natural products (Tsuge, Kataoka, & Seto, 2002).

  • HIV Research : Research on 1-benzazepine derivatives containing a sulfoxide moiety, including propyl sulfoxides, has contributed to the development of orally active CCR5 antagonists as potential anti-HIV-1 agents, showcasing the role of sulfoxides in pharmaceutical development (Seto et al., 2005).

  • Ultrasound-Assisted Synthesis : The use of ultrasound in the selective synthesis of sulfoxides from sulfides, including methyl propyl sulfoxides, highlights advanced techniques in chemical synthesis and process optimization (Mahamuni, Gogate, & Pandit, 2007).

  • Food Chemistry : Studies on Allium chemistry, including the investigation of propanethial S-oxide, a derivative of propyl sulfoxide, have contributed to understanding the chemistry of food flavors and aromas, particularly in onions (Block et al., 1996).

properties

IUPAC Name

1-methylsulfinylpropane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10OS/c1-3-4-6(2)5/h3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOBARLJSXVAEGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40930958
Record name 1-(Methanesulfinyl)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40930958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl propyl sulfoxide

CAS RN

14094-08-7
Record name Propane, 1-(methylsulfinyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014094087
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(Methanesulfinyl)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40930958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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